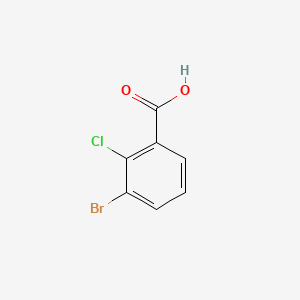

3-Bromo-2-chlorobenzoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-bromo-2-chlorobenzoic acid and its derivatives involves several key steps, including ortho-metalation reactions. For example, upon treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at -50 degrees Celsius, lithium 3-chloro/bromo-2-lithiobenzoates are generated. These dianions can then be trapped and, after electrophilic quenching, afford a variety of simple 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).

Molecular Structure Analysis

The molecular structure of compounds related to this compound, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, has been determined by crystallography. These studies show the orientations and conformational relationships between various functional groups within the molecule, providing insights into its chemical behavior (Akinboye et al., 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, it can participate in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, utilizing propargylic carboxylates containing halogenated alkynes as substrates. The reaction is highly diastereoselective, and the halogen atom at the alkyne terminus selectively promotes a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. For example, the crystal structure of compounds can reveal information about the stability and solubility of these molecules in different solvents, which is essential for their application in chemical synthesis (Tarighi et al., 2009).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, reactivity with various organic and inorganic compounds, and its behavior under different chemical conditions, are foundational to its application in organic synthesis. Vibrational spectroscopy studies, for instance, provide detailed insights into the compound's reactivity and stability, informing its use in chemical reactions (Ramalingam et al., 2011).

Scientific Research Applications

Chemical Synthesis and Modification

- Ortho-metalation of 3-Bromo and 3-Chlorobenzoic Acids : Gohier and Mortier (2003) describe the synthesis of lithium 3-chloro/bromo-2-lithiobenzoates from 3-chloro/bromobenzoic acids, useful in generating a variety of substituted benzoic acids (Gohier & Mortier, 2003).

- Synthesis of Dapagliflozin : Yafei (2011) discusses the synthesis of an antidiabetic drug dapagliflozin using 5-bromo-2-chlorobenzoic acid as a starting material, showcasing its role in pharmaceutical synthesis (Yafei, 2011).

Material Science and Chemistry

- Halogen Bonding in Solid Solutions : Pramanik, Pavan, and Guru Row (2017) explore the role of halogen bonds, particularly in isomeric compounds like 4-bromo-2-chlorobenzoic acid, in determining the packing preferences in solid solutions (Pramanik, Pavan, & Guru Row, 2017).

- Thermodynamic Properties of Halobenzoic Acids : Chirico et al. (2017) provide a critical evaluation of thermodynamic properties of halobenzoic acids, including bromo- and chlorobenzoic acids, through experimental and computational methods (Chirico et al., 2017).

Environmental and Biological Studies

- Biodegradation of Chlorobenzoates : Dorn, Hellwig, Reineke, and Knackmuss (2004) describe the biodegradation of 3-chlorobenzoic acid by a pseudomonad, highlighting its environmental relevance and potential in bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

- Fluorescence Properties in Lanthanide Complexes : Yue et al. (2014) discuss the synthesis and characterization of lanthanide complexes using halogenated benzoic acid, indicating its application in material sciences, particularly in luminescence studies (Yue et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNURMIDMOXCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275017 | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56961-27-4 | |

| Record name | 3-Bromo-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)